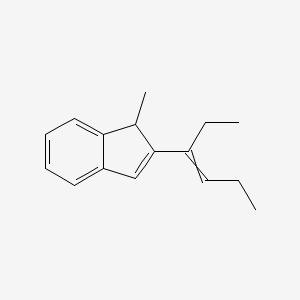
2-(Hex-3-en-3-yl)-1-methyl-1H-indene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Hex-3-en-3-yl)-1-methyl-1H-indene is an organic compound that belongs to the class of indenes. Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring. This particular compound features a hex-3-en-3-yl substituent at the second position and a methyl group at the first position of the indene ring. The compound’s unique structure imparts specific chemical properties and reactivity, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hex-3-en-3-yl)-1-methyl-1H-indene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-methylindene and hex-3-en-3-yl halide.
Reaction Conditions: The key step involves the alkylation of 1-methylindene with hex-3-en-3-yl halide in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation.
Purification: The crude product is purified using column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Hex-3-en-3-yl)-1-methyl-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can convert the double bonds to single bonds, yielding saturated derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, with reagents such as bromine (Br2) or nitric acid (HNO3) introducing halogen or nitro groups, respectively.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst, lithium aluminum hydride (LiAlH4) in ether.
Substitution: Br2 in carbon tetrachloride (CCl4), HNO3 in sulfuric acid (H2SO4).
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitrated indenes.
Applications De Recherche Scientifique
2-(Hex-3-en-3-yl)-1-methyl-1H-indene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex polycyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 2-(Hex-3-en-3-yl)-1-methyl-1H-indene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites, influencing biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methylindene: Lacks the hex-3-en-3-yl substituent, making it less reactive in certain chemical reactions.
2-(Hex-3-en-3-yl)indene: Similar structure but without the methyl group at the first position, affecting its chemical properties and reactivity.
Uniqueness
2-(Hex-3-en-3-yl)-1-methyl-1H-indene is unique due to the presence of both the hex-3-en-3-yl and methyl substituents, which confer distinct chemical and physical properties. These substituents influence the compound’s reactivity, making it valuable in specific synthetic and research applications.
Propriétés
Numéro CAS |
917970-83-3 |
|---|---|
Formule moléculaire |
C16H20 |
Poids moléculaire |
212.33 g/mol |
Nom IUPAC |
2-hex-3-en-3-yl-1-methyl-1H-indene |
InChI |
InChI=1S/C16H20/c1-4-8-13(5-2)16-11-14-9-6-7-10-15(14)12(16)3/h6-12H,4-5H2,1-3H3 |
Clé InChI |
OBKFWRBGHATBHQ-UHFFFAOYSA-N |
SMILES canonique |
CCC=C(CC)C1=CC2=CC=CC=C2C1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-bromophenyl)-3-(2-hydroxy-5-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12624233.png)
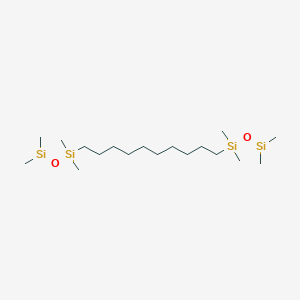
![2-[4-(Trifluoromethyl)phenyl]chloriren-1-ium](/img/structure/B12624243.png)
![4-Methyl-N-[(2S)-3-oxobutan-2-yl]benzene-1-sulfonamide](/img/structure/B12624252.png)
![[(2S,6S)-6-methoxy-4-phenylmorpholin-2-yl]methanol](/img/structure/B12624255.png)
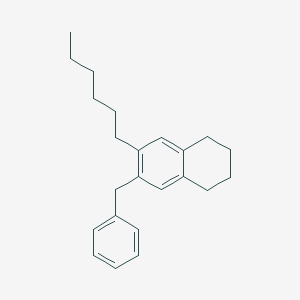
![5-Chloro-2-hydroxy-3-[(morpholin-4-yl)methyl]benzaldehyde](/img/structure/B12624262.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-[4-(methylsulfonyl)piperazin-1-yl]-4-oxobutanamide](/img/structure/B12624277.png)
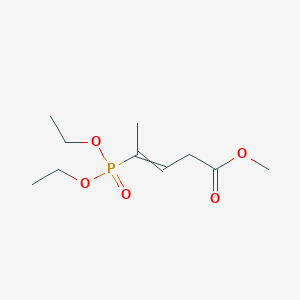
![5-{4-[(E)-(4-Octylphenyl)diazenyl]phenoxy}pentyl prop-2-enoate](/img/structure/B12624290.png)

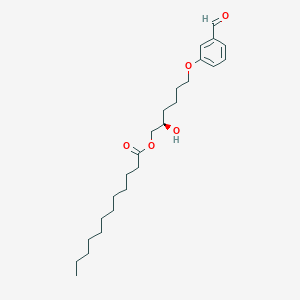
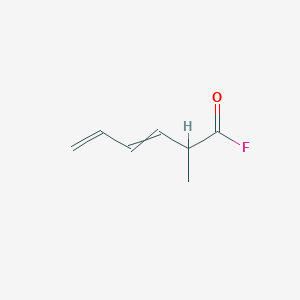
![1-deoxy-1-{methyl[(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}hexitol](/img/structure/B12624322.png)
